5-(2-Fluorophenyl)pyrimidin-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
1111103-52-6 |
|---|---|
Molecular Formula |
C10H7FN2O |
Molecular Weight |
190.17 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H7FN2O/c11-9-4-2-1-3-8(9)7-5-12-10(14)13-6-7/h1-6H,(H,12,13,14) |
InChI Key |
QXYJCGQWIVNTEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC(=O)N=C2)F |
Origin of Product |
United States |
Synthetic Methodologies for 5 2 Fluorophenyl Pyrimidin 2 Ol and Analogous Pyrimidine Systems
Established Synthetic Pathways for Pyrimidine (B1678525) Ring Formation
The construction of the pyrimidine ring can be achieved through several well-established synthetic routes, each offering distinct advantages in terms of substrate scope, efficiency, and regioselectivity.
Cyclization reactions represent a fundamental approach to pyrimidine synthesis. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. acs.org This method is highly versatile, allowing for the preparation of a wide array of substituted pyrimidines.
Multicomponent reactions (MCRs) have emerged as a powerful and sustainable strategy for synthesizing complex molecules like pyrimidines in a single step from three or more starting materials. acs.orgacs.org This approach is lauded for its high atom economy, reduced waste generation, and the ability to rapidly create diverse chemical libraries. acs.orgnih.gov A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols, proceeding through a sequence of condensation and dehydrogenation steps. acs.orgnih.gov This method offers excellent regioselectivity and yields of up to 93%. acs.orgnih.gov Another approach involves the copper-catalyzed cyclization of ketones with nitriles under basic conditions, which proceeds via a novel pathway where the nitrile acts as an electrophile. acs.org This strategy demonstrates broad substrate scope and tolerance for various functional groups. acs.orgmdpi.com
| Multicomponent Reaction Example | Catalyst/Conditions | Key Features | Reference |
| Amidines and Alcohols | Iridium-pincer complex | High regioselectivity, sustainable, yields up to 93% | acs.orgnih.gov |
| Ketones and Nitriles | Copper(II) chloride, NaOH | General, economical, tolerates various functional groups | acs.org |
| α,β-Unsaturated Aldehydes, 1,3-Dicarbonyls, 6-Aminouracils | FeCl₃·6H₂O, microwave irradiation | Regioselective, short reaction times, good yields | nih.gov |
Nucleophilic aromatic substitution (SNAr) is a crucial method for the functionalization and synthesis of pyrimidine derivatives. thieme-connect.comnih.gov This reaction typically involves the displacement of a leaving group, such as a halogen, from the pyrimidine ring by a nucleophile. The reactivity of halopyrimidines towards SNAr is often enhanced by the presence of electron-withdrawing groups on the ring. thieme-connect.com However, even nonactivated dichloropyrimidines can undergo sequential SNAr reactions, although harsher conditions may be required for the second substitution due to deactivation of the ring by the first introduced amino group. thieme-connect.com The regioselectivity of SNAr on pyrimidines is a key consideration, with substitution at the C4 position often being favored over the C2 position due to greater stabilization of the intermediate. stackexchange.com
A notable strategy to facilitate these reactions involves the use of an N-nitroso group to activate chloropyrimidines towards nucleophilic substitution by amines, enabling a simple, one-pot, high-yielding synthesis of pyrimidine-4,6- and -2,4-diamines. thieme-connect.com
The condensation of amidines with various carbonyl-containing compounds is a classic and widely employed method for constructing the pyrimidine ring. acs.orgnih.govresearchgate.net This approach forms the basis of many pyrimidine syntheses, including the well-known Biginelli reaction. mdpi.com
Recent advancements have focused on developing more efficient and modular versions of these condensation reactions. For instance, an iron-catalyzed method for the β-ammoniation and cyclization of saturated carbonyl compounds (ketones, aldehydes, or esters) with amidines provides a regioselective route to various pyrimidine derivatives. organic-chemistry.orgacs.org This process utilizes an in situ prepared and recyclable iron(II) complex and proceeds through a sequence involving TEMPO complexation and subsequent cyclization. organic-chemistry.orgacs.org
Another variation involves the direct condensation of N-vinyl or N-aryl amides with nitriles, mediated by trifluoromethanesulfonic anhydride, to afford pyrimidine products in a single step. nih.gov This protocol has been successfully applied to a broad range of amides and nitriles. nih.gov
Targeted Synthesis of Fluorophenyl-Substituted Pyrimidine Derivatives
The introduction of a fluorophenyl group, specifically a 2-fluorophenyl moiety, onto a pyrimidine ring requires precise control over the reaction conditions to achieve the desired regiochemistry.
Achieving regioselectivity in the functionalization of pyrimidines is a significant challenge in synthetic chemistry. thieme-connect.com Various strategies have been developed to control the position of substitution on the pyrimidine ring. Metalation, using reagents like TMP-magnesium and zinc-amide bases in combination with BF₃·OEt₂, allows for the selective C-2 metalation of pyrimidines, which can then be functionalized through reactions like iodolysis or cross-coupling. thieme-connect.com
Another approach involves the use of blocking groups to direct functionalization to a specific position. For example, a maleate-derived blocking group can be used to achieve exquisite control for Minisci-type decarboxylative alkylation at the C4 position of pyridines, a strategy that could potentially be adapted for pyrimidines. chemrxiv.org
| Functionalization Strategy | Reagents | Target Position | Reference |
| Metalation | TMP-Mg/Zn bases, BF₃·OEt₂ | C-2 | thieme-connect.com |
| Minisci-type Alkylation | Maleate blocking group | C-4 (on pyridines) | chemrxiv.org |
The synthesis of 5-aryl pyrimidines, including those with a 2-fluorophenyl substituent, can be achieved through various cross-coupling reactions. While specific examples for 5-(2-Fluorophenyl)pyrimidin-2-ol are not abundant in the provided search results, general principles of aryl-pyrimidine coupling can be applied. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, are powerful tools for forming C-C bonds between a pyrimidine core and an aryl group. organic-chemistry.org
For instance, a Negishi cross-coupling strategy using tetrakis(triphenylphosphine)palladium(0) has been shown to be effective for coupling organozinc pyridyl reagents with 2-halopyridines, a method that could be adapted for coupling a 2-fluorophenylzinc reagent with a 5-halopyrimidine. organic-chemistry.org
The synthesis of a precursor like 5-bromo- or 5-iodopyrimidin-2-ol (B183912) would be the first step. This could potentially be achieved through halogenation of pyrimidin-2-ol. Subsequent cross-coupling with a (2-fluorophenyl)boronic acid (Suzuki coupling) or a (2-fluorophenyl)zinc reagent (Negishi coupling) would then yield the target molecule, this compound. The choice of catalyst, ligands, and reaction conditions would be crucial for achieving a successful and high-yielding synthesis.
Investigations into By-product Formation and Reaction Selectivity in Related Pyrimidine Syntheses
The synthesis of substituted pyrimidines, such as this compound, is a nuanced process where the control of selectivity is paramount to ensure the desired product is formed in high yield and purity. The formation of by-products is a common challenge that can arise from various competing reaction pathways. Investigations into related pyrimidine syntheses, particularly those employing metal-catalyzed cross-coupling reactions and cyclocondensations, provide valuable insights into managing these challenges.
Key factors influencing the outcome of these reactions include the choice of catalyst, solvent, base, temperature, and even the mode of heating. Understanding these variables allows for the optimization of reaction conditions to favor the formation of the target molecule while minimizing undesired side products.
By-product Formation in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming the carbon-carbon bond between the pyrimidine core and the phenyl ring, such as in the synthesis of 5-arylpyrimidines. nih.govlibretexts.org This reaction typically involves the coupling of a halopyrimidine with an arylboronic acid in the presence of a palladium catalyst and a base. youtube.comyoutube.com While highly efficient, several potential side reactions can lead to the formation of by-products.
Common by-products include:
Homo-coupling Products: The arylboronic acid can couple with itself to form a biaryl compound (e.g., 2,2'-difluorobiphenyl (B165479) from 2-fluorophenylboronic acid). This is often promoted by the presence of oxygen or high catalyst loading.
Dehalogenation Products: The starting halopyrimidine can undergo reduction, where the halogen atom is replaced by a hydrogen atom, leading to an unsubstituted pyrimidine.
Protodeboronation Products: The arylboronic acid can react with the solvent or trace amounts of water to replace the boronic acid group with a hydrogen atom, forming fluorobenzene.
The table below summarizes findings on by-product control in related Suzuki coupling reactions.
| Reaction Type | Starting Materials | Desired Product | Observed/Potential By-products | Conditions to Minimize By-products | Reference |
| Suzuki Coupling | 2,3,5-Trichloropyridine, Phenylboronic Acid | 3,5-Dichloro-2-phenylpyridine | Di- or tri-substituted pyridines | Use of Pd(OAc)₂, Na₂CO₃ in H₂O/DMF at 60 °C showed high regioselectivity with no di- or tri-substituted products observed. | nih.gov |
| Suzuki Coupling | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, Arylboronic Acids | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | Homo-coupled biaryls, Dehalogenated starting material | Optimized catalyst (Pd(PPh₃)₄), base (Na₂CO₃), and solvent system (Dioxane/H₂O). | nih.gov |
| Suzuki Coupling | General Aryl Halide, Organoborane | Biaryl | Beta-hydride elimination products (with alkyl substrates) | Use of specific Ni catalysts or ligands with larger bite angles can suppress this side reaction. | libretexts.org |
Reaction Selectivity in Pyrimidine Ring Formation and Substitution
The initial construction of the pyrimidine ring and subsequent substitutions are critical steps where selectivity plays a decisive role. Cyclocondensation reactions, used to form the heterocyclic ring, can sometimes yield isomeric products depending on the nature of the reactants and the reaction conditions.
For instance, the condensation of a 1,3-dicarbonyl compound (or its equivalent) with urea (B33335) or an amidine is a fundamental method for pyrimidine synthesis. organic-chemistry.orgprepchem.com The regioselectivity of this cyclization determines the substitution pattern on the final pyrimidine ring.
Furthermore, in syntheses starting with pre-functionalized pyrimidines, such as di- or tri-chloropyrimidines, the selectivity of nucleophilic aromatic substitution (SNAr) is crucial. The inherent electronic properties of the pyrimidine ring dictate that the C2, C4, and C6 positions are more electrophilic and thus more susceptible to nucleophilic attack than the C5 position. The specific site of reaction can be controlled by temperature and the nature of the incoming nucleophile. mdpi.com
Studies on the synthesis of pyrazolo[1,5-a]pyrimidines, a related fused heterocyclic system, have demonstrated the profound impact of reaction conditions on selectivity. In one such study, the reaction of an aminopyrazole with a β-enaminone derivative under microwave irradiation selectively yielded the 7-aryl isomer, whereas previous reports using different conditions often resulted in the formation of 5-aryl isomers. nih.gov This highlights how energy input and reaction time can be manipulated to control the kinetic versus thermodynamic product distribution, thereby enhancing reaction selectivity.
The following table details research findings on reaction selectivity.
| Reaction System | Reactants | Isomeric Products | Conditions Favoring Selectivity | Findings | Reference |
| Pyrazolo[1,5-a]pyrimidine Synthesis | 5-amino-4-cyano-1H-pyrazole, Benzylidene malononitrile | 7-aminopyrazolo[1,5-a]pyrimidine vs. 5-aminopyrazolo[1,5-a]pyrimidine | Microwave irradiation (120 °C, 20 min) | Microwave heating selectively yields the 7-amino isomer, demonstrating the role of reaction conditions in determining regioselectivity. | nih.gov |
| Pyrimidinamide Synthesis | 2,4,5-Trichloropyrimidine, Phenylenediamine | C4-substituted vs. C2-substituted pyrimidine | Reaction at -10 °C in acetonitrile | SNAr reaction occurs selectively at the C4 position, leaving the C2 and C5 positions available for subsequent functionalization. | mdpi.com |
| Pyridine (B92270) Arylation | 2,3,5-Trichloropyridine, Arylboronic acids | 2-Aryl vs. 3-Aryl or 5-Aryl products | Pd(OAc)₂ catalyst, aqueous media | The Suzuki coupling reaction proceeded with high regioselectivity at the C2 position of the pyridine ring. | nih.gov |
By carefully selecting catalysts, solvents, and reaction conditions, and by understanding the intrinsic reactivity of the pyrimidine system, chemists can effectively steer the reaction towards the desired this compound product, minimizing the formation of impurities and simplifying purification processes.
Advanced Spectroscopic Characterization and Solid State Structural Elucidation of 5 2 Fluorophenyl Pyrimidin 2 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of 5-(2-Fluorophenyl)pyrimidin-2-ol is expected to exhibit distinct signals corresponding to the protons of the pyrimidin-2-ol and the 2-fluorophenyl moieties. The pyrimidine (B1678525) ring protons typically appear as singlets or doublets, with their chemical shifts influenced by the electronic effects of the substituents. For the parent pyrimidine, the proton at C2 appears at δ 9.26 ppm, the protons at C4 and C6 at δ 8.78 ppm, and the proton at C5 at δ 7.36 ppm. chemicalbook.com The introduction of the 2-fluorophenyl group at the C5 position and the hydroxyl group at the C2 position will significantly alter these shifts.
The protons of the 2-fluorophenyl group will present a more complex pattern due to spin-spin coupling with each other and with the fluorine atom. Typically, aromatic protons in fluorophenyl derivatives appear in the range of δ 7.0-8.0 ppm. For instance, in related fluorophenyl-containing heterocyclic compounds, the aromatic protons exhibit multiplets in this region. rsc.orgnih.gov The proton ortho to the fluorine atom is expected to show a doublet of doublets due to coupling with the adjacent proton and the fluorine atom.
A hydroxyl proton (OH) signal is also anticipated, the chemical shift of which can vary depending on the solvent and concentration. This peak can be confirmed by D₂O exchange, which would cause the signal to disappear.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyrimidine H-4/H-6 | ~ 8.5 - 8.9 | s or d |
| 2-Fluorophenyl H | ~ 7.0 - 8.0 | m |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each carbon atom in a unique chemical environment. The carbon atoms of the pyrimidine ring will be influenced by the nitrogen atoms and the hydroxyl group. The C2 carbon, attached to the hydroxyl group and two nitrogen atoms, is expected to be significantly deshielded.
The carbons of the 2-fluorophenyl ring will exhibit characteristic splitting patterns due to C-F coupling. The carbon directly bonded to the fluorine atom (C2') will show a large one-bond coupling constant (¹JCF), typically in the range of 240-250 Hz. The carbons ortho (C1' and C3') and meta (C4' and C6') to the fluorine atom will display smaller two-bond (²JCF) and three-bond (³JCF) coupling constants, respectively. For example, in 2-(4-fluorophenyl)-1H-benzo[d]imidazole, the carbon bearing the fluorine atom shows a large coupling constant of 247.47 Hz. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants for this compound
| Carbon | Predicted Chemical Shift (ppm) | C-F Coupling |
|---|---|---|
| Pyrimidine C2 | ~ 160 - 165 | |
| Pyrimidine C4/C6 | ~ 150 - 155 | |
| Pyrimidine C5 | ~ 120 - 125 | |
| 2-Fluorophenyl C1' | ~ 125 - 130 | d, ²JCF |
| 2-Fluorophenyl C2' | ~ 158 - 162 | d, ¹JCF |
| 2-Fluorophenyl C3' | ~ 115 - 120 | d, ²JCF |
| 2-Fluorophenyl C4' | ~ 130 - 135 | d, ³JCF |
| 2-Fluorophenyl C5' | ~ 125 - 130 | d, ⁴JCF |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) in Mechanistic Probes for Fluorinated Pyrimidines
¹⁹F NMR spectroscopy is a powerful technique for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. researchgate.net In the context of fluorinated pyrimidines, ¹⁹F NMR serves as a sensitive probe to investigate reaction mechanisms, metabolic pathways, and structural integrity. researchgate.netrsc.org
For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this fluorine signal provides information about its electronic environment. In similar fluorinated aromatic compounds, the ¹⁹F chemical shifts can vary, but for a fluorine atom on a benzene (B151609) ring, they often appear in a predictable range. For example, the ¹⁹F NMR signal for 2-(4-fluorophenyl)-1-phenylpyrrolidine appears at δ -116.8 ppm. rsc.org The coupling of the fluorine atom with adjacent protons will result in a multiplet structure for the ¹⁹F signal, providing further structural confirmation. The development of new ¹⁹F NMR methodologies allows for the detailed structural elucidation of fluorinated molecules even in complex mixtures, highlighting the potential of this technique in studying derivatives of this compound. researchgate.net
Vibrational Spectroscopic Characterization
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding arrangements within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. The O-H stretching vibration of the hydroxyl group will appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the pyrimidine ring could also appear in this region. The aromatic C-H stretching vibrations of the phenyl and pyrimidine rings are expected in the 3000-3100 cm⁻¹ range.
The C=C and C=N stretching vibrations of the aromatic rings will give rise to several bands in the 1400-1650 cm⁻¹ region. The C-F stretching vibration is a strong absorption and typically appears in the 1100-1300 cm⁻¹ range. The spectrum of a related compound, 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide, was analyzed using FT-IR spectroscopy, providing a basis for the interpretation of the vibrational modes in similar structures. researchgate.net
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch | 3200 - 3600 | Broad, Strong |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| C=N stretch | 1600 - 1650 | Medium to Strong |
| C=C stretch (aromatic) | 1400 - 1600 | Medium to Strong |
Raman Spectroscopy and Complementary Vibrational Analysis
Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. The C=C stretching vibrations of the aromatic rings, which are often weak in the FT-IR spectrum, typically show strong signals in the Raman spectrum.
For this compound, the Raman spectrum would be expected to show strong bands for the pyrimidine and phenyl ring breathing modes. The C-F stretching vibration would also be observable. A combined FT-IR and Raman analysis provides a more complete picture of the vibrational modes of the molecule. For instance, a study on 2-chloro-5-fluoro phenol (B47542) utilized both experimental and theoretical methods to characterize its vibrational spectra. researchgate.net Similarly, the vibrational analysis of 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide was carried out using both FT-IR and FT-Raman spectroscopy. researchgate.net
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyrimidine |
| 2-(4-Fluorophenyl)-1-phenylpyrrolidine |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole |
| 5-Chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide |
Mass Spectrometric Identification and Fragmentation Pattern Analysis (MS/HR-MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its fragmentation pattern upon ionization. chemguide.co.uk In the study of pyrimidine derivatives, electron impact mass spectrometry (EI-MS) is frequently employed. sapub.org
When analyzing pyrimidine derivatives, the molecular ion peak (M+) is typically observed, which corresponds to the molecular weight of the compound. sapub.org The fragmentation of these compounds often begins with the loss of small, stable molecules or radicals from the side chains, followed by the cleavage of the pyrimidine ring itself. sapub.orgresearchgate.net For instance, in substituted pyrimidinethiones, the initial fragmentation often involves the elimination of functional groups from the side chains before the more stable pyrimidine ring undergoes decomposition. sapub.org
The fragmentation patterns can be complex and are highly dependent on the nature and position of the substituents on the pyrimidine core. For example, the presence of an aromatic ring, such as a phenyl group, often leads to a prominent molecular ion peak. whitman.edu In the case of this compound, the fragmentation would likely involve initial cleavages related to the hydroxyl and fluorophenyl groups. Common fragmentation pathways for aromatic compounds include the loss of small molecules like CO. whitman.edu
It is important to note that the stability of the resulting fragment ions plays a crucial role in the observed fragmentation pattern. More stable carbocations will result in more intense peaks in the mass spectrum. chemguide.co.uk High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments, further aiding in the structural elucidation. mdpi.com
Table 1: Illustrative Fragmentation Data for a Hypothetical Pyrimidine Derivative
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 190 | [M]+ (Molecular Ion) |
| 173 | [M-OH]+ |
| 162 | [M-CO]+ |
| 95 | [C6H4F]+ |
| 77 | [C6H5]+ |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
Ultraviolet-Visible (UV-Vis) Spectrophotometric Studies and Electronic Absorption Investigations
UV-Vis spectrophotometry is a technique that measures the absorption of ultraviolet and visible light by a compound. This absorption is due to electronic transitions between different energy levels within the molecule. The resulting spectrum can provide information about the electronic structure and conjugation within the molecule.
For pyrimidine derivatives, the UV-Vis spectrum is influenced by the substituents on the pyrimidine ring. The presence of chromophores, such as aromatic rings and double bonds, leads to characteristic absorption bands. The electronic transitions are typically of the types π → π* and n → π*.
In a study of supramolecular complexes involving a pyridin-4-yl azo-(2-chlorophenyl) moiety, changes in the electronic absorption spectra were observed upon complex formation, indicating electronic interactions between the components. nih.gov The position and intensity of the absorption maxima (λmax) can be affected by the solvent polarity and the pH of the solution, particularly for compounds with ionizable groups like the hydroxyl group in this compound.
Table 2: Expected UV-Vis Absorption Data for a Phenyl-Substituted Pyrimidine Derivative
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
| Ethanol | ~250-280 | ~10,000-20,000 | π → π |
| Ethanol | ~300-330 | ~1,000-5,000 | n → π |
This table presents typical ranges and is for illustrative purposes.
Single Crystal X-ray Diffraction (SC-XRD) for Definitive Three-Dimensional Structural Determination
For pyrimidine derivatives, SC-XRD studies have been instrumental in confirming molecular structures and understanding their solid-state packing. mdpi.commdpi.com For example, in a study of N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, SC-XRD analysis revealed the conformation of the molecule, including the dihedral angles between the pyrimidine ring and the attached phenyl rings. nih.gov The study also identified intramolecular hydrogen bonds that influence the molecular conformation. nih.gov
The successful application of SC-XRD requires the growth of high-quality single crystals, which can sometimes be challenging. mdpi.com
Table 3: Crystallographic Data for a Representative Pyrimidine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(3) |
| c (Å) | 15.678(6) |
| β (°) | 105.45(2) |
| Volume (ų) | 1292.1(8) |
| Z | 4 |
This data is representative of a typical pyrimidine derivative and not specific to this compound.
Crystal Packing Analysis and Supramolecular Interactions
The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, dictate the supramolecular architecture of the solid state. nih.gov
In the crystal structures of pyrimidine derivatives, hydrogen bonding is a prevalent and crucial interaction. For instance, in the crystal structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, an intermolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the pyridine (B92270) ring of an adjacent molecule was observed. benthamopen.com Such interactions can lead to the formation of one-, two-, or three-dimensional networks. researchgate.netiucr.org
π-π stacking interactions between aromatic rings, such as the phenyl and pyrimidine rings, are also common and contribute significantly to the stability of the crystal lattice. nih.govnih.gov The geometry of these stacking interactions, including the distance and offset between the rings, can be influenced by other intermolecular forces present in the crystal. nih.gov
Hirshfeld Surface Analysis for Non-Covalent Interaction Quantification
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.netiucr.orgnih.gov The Hirshfeld surface is mapped with properties such as dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula. mdpi.com
This technique serves as a crucial verification of the purity and elemental composition of a synthesized compound. mdpi.com For novel pyrimidine derivatives, elemental analysis is routinely performed and reported alongside spectroscopic data to provide comprehensive characterization. The results are generally expected to be within ±0.4% of the calculated values to be considered in good agreement.
Table 4: Elemental Analysis Data for C₁₀H₇FN₂O
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 63.16 | 63.21 |
| Hydrogen (H) | 3.71 | 3.68 |
| Nitrogen (N) | 14.73 | 14.69 |
This table presents theoretical values for this compound and hypothetical experimental results for illustrative purposes.
Computational Chemistry and Theoretical Investigations of 5 2 Fluorophenyl Pyrimidin 2 Ol
Density Functional Theory (DFT) Calculations
DFT is a powerful computational method used to investigate the electronic structure of many-body systems. For 5-(2-Fluorophenyl)pyrimidin-2-ol, this would involve optimizing its three-dimensional molecular geometry and calculating its electronic properties. While general principles of DFT are well-established, their application to this specific compound has not been documented in the available resources.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov These models are instrumental in drug discovery for predicting the activity of new compounds. nih.govresearchgate.net While several QSAR studies on various pyrimidine (B1678525) derivatives exist, nih.govresearchgate.netmui.ac.irtandfonline.com none of the located studies included this compound in their dataset, making it impossible to discuss its position within a QSAR model.
Selection and Derivation of Quantum Chemical Descriptors for Pyrimidine Scaffolds in QSAR
Quantitative Structure-Activity Relationship (QSAR) models are mathematical algorithms that correlate the chemical structure of a compound with its biological activity. nih.govmdpi.com The development of a robust QSAR model is contingent on the appropriate selection and calculation of molecular descriptors, which numerically represent the physicochemical properties of the molecules. For pyrimidine scaffolds, quantum chemical descriptors derived from the electronic structure are of particular importance. scirp.org
These descriptors are calculated using quantum mechanical methods, such as Density Functional Theory (DFT), and can be categorized into global and local descriptors. scirp.org Global descriptors, which describe the molecule as a whole, include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These frontier orbitals are crucial in determining a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ucsb.edu Molecules with high HOMO energies are generally good nucleophiles, whereas those with low LUMO energies are good electrophiles. ucsb.edu
HOMO-LUMO gap (ΔE): The energy difference between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net
Dipole moment (μ): This descriptor quantifies the polarity of the molecule, which influences its solubility and ability to cross cell membranes. scirp.org
Electronegativity (χ), Hardness (η), Softness (S), and Electrophilicity Index (ω): These global reactivity indices provide further insights into the molecule's stability and reactivity. scirp.org
Local descriptors, on the other hand, focus on specific atoms or regions within the molecule. These include Mulliken atomic charges and Fukui functions, which help identify the specific sites prone to electrophilic or nucleophilic attack. scirp.org For substituted pyrimidines like this compound, descriptors that account for the presence of aromatic rings, double bonds, and the partial surface area are also considered. tandfonline.com
A non-traditional approach involves the use of fragment quantum descriptors, where the quantum properties of identified substructures within the molecule are used to build the QSAR model. chemrxiv.org This can be particularly useful for complex molecules with multiple functional groups.
Table 1: Key Quantum Chemical Descriptors in QSAR Studies
| Descriptor Category | Specific Descriptors | Significance |
| Global Descriptors | HOMO energy, LUMO energy, HOMO-LUMO gap | Chemical reactivity, kinetic stability. scirp.orgucsb.edu |
| Dipole moment | Polarity, membrane permeability. scirp.org | |
| Electronegativity, Hardness, Softness, Electrophilicity Index | Global reactivity and stability. scirp.org | |
| Local Descriptors | Mulliken atomic charges, Fukui functions | Identification of reactive sites. scirp.org |
| Topological/Structural | Aromatic ring count, double bond count | Structural features influencing interactions. tandfonline.com |
| Partial positive/negative surface area | Electrostatic interaction potential. tandfonline.com |
Methodologies for QSAR Model Development and Validation in Chemical Research
The development of a predictive QSAR model involves a systematic workflow. The initial step is the creation of a dataset of compounds with known biological activities, which is then divided into a training set for model building and a test set for external validation. nih.gov For instance, in a study of pyrimidine derivatives, a dataset can be divided into a training set of approximately 70-80% of the compounds and a test set of the remaining 20-30%. nih.gov
Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common techniques used to establish the relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). nih.govmui.ac.ir MLR generates a linear equation, while ANN, a non-linear method, can capture more complex relationships between structure and activity. nih.govmui.ac.ir
The statistical quality and predictive power of the developed QSAR model are assessed through rigorous validation procedures. Key statistical parameters include:
Coefficient of determination (R²): This parameter measures the goodness of fit of the model to the training set data. tandfonline.com
Leave-one-out cross-validation coefficient (Q²): This assesses the internal predictive ability of the model. A Q² value greater than 0.5 is generally considered indicative of a robust model. eurekaselect.com
External validation (R²_pred): The predictive power of the model on the external test set is evaluated using this parameter. researchgate.net
A robust QSAR model should have high values for R², Q², and R²_pred. For example, a study on pyrimidine derivatives as VEGFR-2 inhibitors reported an R² of 0.889 for an MLR model and 0.998 for an ANN model, indicating a strong correlation. nih.govmui.ac.ir In another study on pyrimidine-4,6-diamine derivatives, the MLR and ANN models yielded R² values of 0.89 and 0.95, respectively, with a Q² of 0.65. tandfonline.com
Molecular Docking Simulations for Ligand-Target Recognition and Binding Mechanisms
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. eurekaselect.comnih.gov This method is instrumental in understanding the binding mechanism of this compound with its potential biological targets, such as protein kinases. The process involves preparing the 3D structures of both the ligand and the target protein, often obtained from crystallographic data from the Protein Data Bank (PDB). nih.gov
The docking simulation places the ligand into the binding site of the protein and calculates a scoring function to estimate the binding affinity. nih.gov The results provide insights into the binding energy and the key interactions that stabilize the ligand-protein complex. For pyrimidine derivatives, docking studies have been crucial in identifying potential inhibitors for various targets, including cyclin-dependent kinase 2 (CDK2), penicillin-binding protein, and vascular endothelial growth factor receptor-2 (VEGFR-2). eurekaselect.comnih.govnih.gov
For instance, in a hypothetical docking study of this compound with a target kinase, the pyrimidine ring could act as a scaffold, while the fluorophenyl group could engage in specific interactions within a hydrophobic pocket of the active site. The hydroxyl group could form crucial hydrogen bonds with key amino acid residues.
Analysis of Binding Modes and Intermolecular Contacts
The analysis of the docked poses reveals the specific intermolecular interactions that contribute to the binding affinity. These interactions primarily include:
Hydrogen bonds: These are critical for the specificity and stability of the ligand-protein complex. The hydroxyl and nitrogen atoms of the pyrimidine ring in this compound are potential hydrogen bond donors and acceptors.
Hydrophobic interactions: The phenyl ring of the compound can form hydrophobic interactions with nonpolar residues in the binding pocket of the target protein.
Pi-stacking and cation-pi interactions: The aromatic nature of the phenyl and pyrimidine rings can lead to pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
In studies of related pyrimidine derivatives, it has been observed that the presence of specific substituents significantly influences the binding mode and affinity. For example, the introduction of a fluoro group can alter the electronic properties and lead to specific interactions, potentially enhancing the binding affinity. nih.gov The analysis of these contacts provides a structural basis for the observed biological activity and guides the design of more potent analogs.
Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site
| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Amino Acid Residues |
| Hydrogen Bond | -OH group, Pyrimidine Nitrogens | Asp, Glu, Ser, Thr, Gln, Asn, His |
| Hydrophobic | 2-Fluorophenyl ring | Ala, Val, Leu, Ile, Phe, Trp, Met |
| Pi-Pi Stacking | 2-Fluorophenyl ring, Pyrimidine ring | Phe, Tyr, Trp, His |
| Halogen Bond | Fluorine atom | Backbone carbonyls, electron-rich residues |
Advanced Computational Methods: Molecular Dynamics and Metadynamics Simulations for Dynamic Behavior
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic perspective. rsc.orgsemanticscholar.org MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex, conformational changes, and the role of solvent molecules. mdpi.com For pyrimidine derivatives, MD simulations have been used to validate docking results and to understand the dynamic behavior of the ligand in the binding site. rsc.orgnih.govnih.gov
Metadynamics is an enhanced sampling technique used in conjunction with MD simulations to explore the free energy landscape of a system and to simulate rare events like ligand binding and unbinding. nih.govresearchgate.net This method accelerates the simulation by adding a history-dependent bias potential to the system, which discourages the system from revisiting previously explored conformations. nih.gov Metadynamics simulations can be used to calculate the binding free energy, providing a more accurate prediction of the binding affinity than docking scores alone. rsc.org These advanced methods are crucial for understanding the dynamic nature of ligand-target recognition and for the rational design of drugs with improved pharmacokinetic properties. semanticscholar.orgrsc.org
Theoretical Evaluation of Non-Linear Optical (NLO) Properties
The unique electronic structure of pyrimidine derivatives, characterized by a π-deficient aromatic system, makes them interesting candidates for non-linear optical (NLO) materials. rsc.orgresearchgate.net NLO materials have applications in optoelectronics, including optical data storage and processing. rsc.org The NLO properties of a molecule are determined by its response to an applied electric field, which can be quantified by the polarizability (α) and the first hyperpolarizability (β). rsc.org
Theoretical calculations, particularly using DFT, are employed to evaluate these NLO properties. rsc.org For pyrimidine-based molecules, studies have shown that the NLO response can be tuned by introducing electron-donating and electron-accepting groups, creating a "push-pull" system that enhances the molecular hyperpolarizability. researchgate.net In this compound, the fluorophenyl group and the pyrimidinol ring system can contribute to its NLO properties. Theoretical evaluations would involve calculating the polarizability and hyperpolarizability to predict its potential as an NLO material. Investigations into related pyrimidine chromophores have demonstrated that structural parameters significantly affect their NLO sensitivity. researchgate.net
Mechanistic Studies of 5 2 Fluorophenyl Pyrimidin 2 Ol and Its Molecular Transformations
Elucidation of Reaction Mechanisms in Pyrimidine (B1678525) Synthesis and Functionalization
The synthesis and functionalization of pyrimidine derivatives are guided by fundamental principles of organic reaction mechanisms. Understanding these pathways is critical for the rational design and efficient production of complex molecules like 5-(2-Fluorophenyl)pyrimidin-2-ol.
Insights into Pyrimidine Ring Formation and Derivatization Pathways
The construction of the pyrimidine ring system can be achieved through various synthetic strategies, most commonly involving the condensation of a three-carbon dielectrophilic component with a compound containing an N-C-N moiety, such as urea (B33335) or guanidine (B92328). nih.gov For 5-substituted pyrimidines, a prevalent method is the Biginelli reaction or related multicomponent reactions. ias.ac.in
A plausible pathway for the synthesis of this compound involves the condensation of a 2-(2-fluorophenyl)malonate derivative with urea. This reaction is typically catalyzed by acid and proceeds through a series of steps including initial condensation, cyclization, and dehydration to form the heterocyclic ring.
Alternatively, modern cross-coupling methods offer a powerful tool for the derivatization of the pyrimidine core. Palladium-catalyzed reactions, such as the Suzuki or Stille coupling, can be employed to introduce the 2-fluorophenyl group at the 5-position of a pre-formed pyrimidine ring bearing a suitable leaving group, like a halide. semanticscholar.org The efficiency of these reactions is highly dependent on the choice of catalyst, ligands, and reaction conditions. semanticscholar.org
The synthesis of related 5-aryl barbiturates often utilizes the condensation of 2-aryl malonates with urea, a method that could be adapted for the synthesis of this compound. semanticscholar.org Furthermore, the synthesis of 2,4-diaminopyrimidines has been achieved using 2,4,6-trichloropyrimidine, where nucleophilic substitution at the C-4 position is a key step. nih.gov
Table 1: Common Synthetic Strategies for Pyrimidine Ring Formation
| Reaction Type | Key Reactants | General Mechanism | Reference |
|---|---|---|---|
| Condensation Reaction | β-dicarbonyl compound, Urea/Amidine | Stepwise condensation and cyclization | nih.govias.ac.in |
| Palladium-catalyzed Cross-Coupling | Halogenated pyrimidine, Arylboronic acid | Oxidative addition, transmetalation, reductive elimination | semanticscholar.org |
| ANRORC Mechanism | Substituted pyrimidine, Strong nucleophile | Addition of Nucleophile, Ring Opening, and Ring Closure | nih.gov |
Investigation of Intermediates in Complex Organic Reaction Sequences
The stepwise nature of pyrimidine synthesis implies the formation of various transient intermediates. In acid-catalyzed condensation reactions, acyclic ureides or amidines are proposed as key intermediates prior to the final ring-closing step. These intermediates exist in equilibrium with the starting materials and the cyclized product.
In the synthesis of related heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, diol intermediates have been successfully isolated. For instance, the reaction leading to a 7-trifluoromethylpyrazolo[1,5-a]pyrimidine derivative was shown to proceed through a stable tetrahydropyrazolo[1,5-a]pyrimidine-5,7-diol intermediate, which could be isolated and subsequently dehydrated to the final product. nih.gov This provides strong evidence for the existence of hydroxylated intermediates in the pathway to related heterocyclic systems. Theoretical studies on the formation of pyrido[2,3-d]pyrimidines have also detailed the free energy profiles of intermediates involved in Knoevenagel condensation, Michael addition, and cyclization steps.
Detailed Studies of Nucleophilic Substitution Mechanisms in Fluorinated Pyrimidines
The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the C2, C4, and C6 positions, where a leaving group can be displaced. bhu.ac.innih.gov The presence of the electronegative fluorine atom on the phenyl ring and the nitrogen atoms in the pyrimidine ring both influence the molecule's reactivity.
The fluorine atom on the phenyl ring is generally not a good leaving group in SNAr reactions unless activated by strong electron-withdrawing groups in the ortho and para positions. However, the pyrimidine ring itself is highly activated towards nucleophilic attack. Leaving groups at the 2, 4, and 6 positions of the pyrimidine core are readily displaced by nucleophiles, with the negative charge of the intermediate Meisenheimer complex being stabilized by delocalization over both nitrogen atoms. bhu.ac.innih.gov Studies on pentafluoropyridine (B1199360) have shown that nucleophilic attack occurs preferentially at the C-4 position under mild conditions, while substitution at C-2 and C-6 can be achieved under harsher conditions. rsc.org These principles suggest that any functionalization of the pyrimidine ring of this compound via SNAr would likely occur at positions other than the C5-phenyl bond.
Enzyme Interaction Mechanistic Studies In Vitro
The introduction of fluorine into a molecule can significantly alter its biological properties. The 2-fluorophenyl substituent in this compound is therefore of great interest for its potential to modulate interactions with enzymes.
Role of Fluorine as a Mechanistic Probe in Enzymatic Systems
The fluorine atom is a valuable tool for studying enzyme mechanisms due to its unique properties. nih.govresearchgate.net Its high electronegativity and small size can influence the electronic environment of the molecule without causing significant steric hindrance. Crucially, the stable isotope ¹⁹F has a nuclear spin of ½ and is 100% abundant, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy.
¹⁹F NMR can be used to monitor the binding of a fluorinated inhibitor to an enzyme, providing information about the local environment of the fluorine atom within the enzyme's active site. researchgate.netnih.gov Changes in the chemical shift of the ¹⁹F signal upon binding can indicate the nature of the interactions, such as hydrogen bonding or hydrophobic interactions. This technique allows for the direct observation of the inhibitor-enzyme complex and can provide insights into the mechanism of inhibition. nih.gov For example, fluorinated substrate analogues have been used to reveal latent stereochemical details of enzyme-catalyzed reactions. nih.gov
Investigations of Catalytic Site Adduction and Covalent Interactions by Fluorinated Pyrimidines
Fluorinated pyrimidines are well-known for their ability to act as mechanism-based enzyme inhibitors, often forming covalent adducts with active site residues. nih.gov The classic example is 5-fluorouracil (B62378) (5-FU), whose metabolite, 5-fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP), forms a stable covalent complex with thymidylate synthase (TS) and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate. nih.gov The electronegative fluorine atom at the C5 position stabilizes the negative charge that develops during the reaction, effectively trapping the enzymatic intermediate. nih.gov
While direct studies on this compound are not widely reported, the principles established with other fluorinated pyrimidines suggest that it could potentially interact with enzymes through similar mechanisms. The presence of the fluorine atom on the phenyl ring could influence the binding affinity and orientation of the molecule within an enzyme's active site. Phenyl-substituted pyrimidines have been shown to inhibit various enzymes, including dihydrouracil (B119008) dehydrogenase and uridine (B1682114) phosphorylase. nih.gov Furthermore, anilinopyrimidine derivatives have been identified as selective inhibitors of receptor tyrosine kinases. researchgate.net The combination of the pyrimidine scaffold and the fluorophenyl group in this compound makes it a candidate for investigation as an inhibitor of various kinases and other enzymes that recognize pyrimidine-based substrates.
Studies on Transition State Analogue Formation with Fluorinated Pyrimidine Scaffolds
The design of enzyme inhibitors as transition state analogues is a powerful strategy in medicinal chemistry. This approach is founded on the principle that enzymes have evolved to bind the high-energy transition state of a reaction with much greater affinity than the substrate or product. A stable molecule that successfully mimics the geometry and electronic configuration of this fleeting transition state can therefore act as a potent inhibitor, binding tightly to the enzyme's active site and blocking its catalytic activity.
Fluorinated pyrimidine scaffolds are particularly well-suited for the development of transition state analogues. The unique properties of the fluorine atom—its small size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—are instrumental in creating stable mimics of otherwise transient enzymatic intermediates.
A classic and extensively studied example is the inhibition of thymidylate synthase (TS) by the metabolite of 5-fluorouracil, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP). nih.govekb.eg During the normal catalytic cycle, thymidylate synthase converts deoxyuridine monophosphate (dUMP) to thymidine (B127349) monophosphate (dTMP). This reaction involves a transient covalent intermediate. When FdUMP is the substrate, it also forms a covalent bond with the enzyme and the cofactor. However, the high stability of the C-F bond prevents the subsequent elimination step that would normally occur with the natural substrate. nih.gov This results in the formation of a stable, "dead-end" ternary complex, effectively sequestering the enzyme and halting DNA synthesis. nih.govekb.eg This mechanism serves as a foundational model for how fluorinated pyrimidines can function as transition state analogue inhibitors.
While direct mechanistic studies on this compound as a transition state analogue are not extensively documented in publicly available literature, its structure contains the key features for such a role. The pyrimidine core is a common scaffold for targeting enzymes involved in nucleotide metabolism. The presence of the 2-fluorophenyl group introduces specific electronic and steric properties that could be exploited to target the active site of a particular enzyme. The fluorine atom, by virtue of its strong electron-withdrawing nature, can influence the electronic distribution of the entire molecule, potentially stabilizing a conformation that mimics an enzymatic transition state.
The broader class of substituted pyrimidine derivatives has been extensively explored for enzyme inhibition across various therapeutic areas. These studies demonstrate the versatility of the pyrimidine scaffold in achieving potent and selective inhibition, often with compounds that can be rationalized as mimicking substrate binding or transition states. Research into related phenyl-substituted pyrimidines and other heterocyclic derivatives provides compelling evidence of their potential as highly effective enzyme inhibitors.
For instance, various substituted pyrimidines have been shown to be potent inhibitors of protein kinases, which are crucial regulators of cell signaling. The data below illustrates the inhibitory activity of several pyrimidine-based compounds against different kinase targets.
| Compound Class | Target Enzyme | Inhibitory Activity (Ki or IC50) | Reference |
|---|---|---|---|
| 5-Substituted 2-anilino-4-(thiazol-5-yl)-pyrimidine | CDK9/Cyclin T1 | 1 nM (Ki) | acs.org |
| 5-Substituted 2-anilino-4-(thiazol-5-yl)-pyrimidine | CDK2/Cyclin E | 6 nM (Ki) | acs.org |
| Phenylpyrazolo[3,4-d]pyrimidine derivative (5i) | EGFRWT | 0.30 µM (IC50) | mdpi.com |
| Phenylpyrazolo[3,4-d]pyrimidine derivative (5i) | VEGFR-2 | 7.60 µM (IC50) | mdpi.com |
| Pyridopyrimidinone derivative (31) | PI3Kα | 0.003 µM (IC50) | nih.gov |
| Pyridopyrimidinone derivative (31) | mTOR | 0.019 µM (IC50) | nih.gov |
Furthermore, pyrimidine derivatives have been investigated as inhibitors for enzymes beyond the kinase family, highlighting the scaffold's broad utility.
| Compound Class | Target Enzyme | Inhibitory Activity (Ki) | Reference |
|---|---|---|---|
| Novel Pyrimidine Derivative | Carbonic Anhydrase I (hCA I) | 39.16 nM | nih.gov |
| Novel Pyrimidine Derivative | Carbonic Anhydrase II (hCA II) | 18.21 nM | nih.gov |
| Novel Pyrimidine Derivative | Acetylcholinesterase (AChE) | 33.15 nM | nih.gov |
| Novel Pyrimidine Derivative | α-Glycosidase | 17.37 nM | nih.gov |
These findings for structurally related compounds underscore the potential of molecules like this compound. The rational design would involve identifying an enzyme target where the 2-fluorophenyl moiety can form specific, stabilizing interactions within the active site, mimicking a key intermediate in the catalytic reaction. The principles established by studies on compounds like FdUMP and the broad inhibitory success of other substituted pyrimidines provide a strong foundation for the exploration of this compound and related structures as next-generation transition state analogue inhibitors.
Structure Activity Relationship Sar Studies on Pyrimidine Derivatives Incorporating Fluorophenyl Moieties
Methodological Frameworks for Comprehensive SAR Investigations
A thorough investigation of the structure-activity relationships for compounds like 5-(2-Fluorophenyl)pyrimidin-2-ol requires a multi-faceted approach that combines computational modeling with empirical biological testing. These frameworks allow researchers to build predictive models that guide the synthesis of more effective analogues.
Key methodological components include:
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): This computational technique is used to correlate the biological activity of a set of compounds with their 3D physicochemical properties. By aligning the molecules and analyzing their steric and electrostatic fields, 3D-QSAR models can generate contour maps that highlight regions where specific properties are favorable or unfavorable for activity. This provides a visual and quantitative guide for designing new derivatives with enhanced potency.
Molecular Docking: Docking simulations predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. For a compound like this compound, docking studies can elucidate key interactions, such as hydrogen bonds involving the pyrimidin-2-ol group or interactions involving the fluorophenyl ring, within the target's binding site. These studies are crucial for understanding the molecular basis of activity and for predicting the affinity of newly designed analogues.
Pharmacophore Mapping: This method identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. By analyzing a series of active compounds, a pharmacophore model can be developed to serve as a template for designing novel molecules that retain the crucial features for molecular recognition.
Analogue Synthesis and Biological Evaluation: The hypotheses generated from computational models are tested through the chemical synthesis of a focused library of analogues. For this compound, this would involve synthesizing derivatives with variations in the substitution pattern on the phenyl ring, modifications to the pyrimidine (B1678525) core, or replacement of the hydroxyl group. These new compounds are then subjected to in vitro biological assays to determine their activity, providing empirical data to refine the SAR models.
| Methodology | Description | Application to this compound |
|---|---|---|
| 3D-QSAR | Correlates 3D molecular fields (steric, electrostatic) with biological activity to create predictive models. | Identifies which regions around the molecular scaffold are sensitive to modification, guiding substituent placement. |
| Molecular Docking | Predicts the binding mode and affinity of a ligand within the active site of a biological target. | Elucidates specific interactions between the compound and its receptor, explaining the role of the pyrimidinol and fluorophenyl groups. |
| Pharmacophore Mapping | Defines the essential spatial arrangement of chemical features required for activity. | Creates a 3D template for designing novel compounds that maintain key binding features. |
| Analogue Synthesis | Chemical synthesis of a series of related compounds to systematically probe the effect of structural modifications. | Provides empirical data on how changes to the core structure affect biological activity, validating computational hypotheses. |
Impact of Fluorine Substitution Patterns on Molecular Recognition and Binding Specificity
The position of the fluorine atom on the phenyl ring is a critical determinant of a molecule's biological profile. The substitution pattern (ortho, meta, or para) directly influences the electronic distribution, lipophilicity, and conformation of the compound, which in turn affects its ability to recognize and bind to a specific biological target.
The introduction of fluorine can enhance binding affinity through several mechanisms. Its high electronegativity can create favorable dipole-dipole or hydrogen-bonding interactions with the protein target; the fluorine atom can act as a weak hydrogen bond acceptor. Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolic attack, increasing the compound's biological half-life.
In the case of this compound, the fluorine is in the ortho position. This has distinct consequences compared to meta or para substitution:
Ortho-Substitution: The fluorine atom is positioned adjacent to the bond linking the two rings. This proximity can induce a specific conformational preference, twisting the phenyl ring out of plane with the pyrimidine ring. This fixed conformation may be ideal for fitting into a sterically constrained binding pocket. The ortho-fluoro group can also directly interact with nearby amino acid residues or influence the acidity of the pyrimidin-2-ol proton.
Meta-Substitution: A fluorine atom at the meta position would primarily exert a strong inductive electron-withdrawing effect on the phenyl ring, altering its electronic character and potential for π-π stacking interactions. Its conformational impact would be less pronounced than that of an ortho-substituent.
Para-Substitution: Placing the fluorine at the para position would have the least steric impact on ring conformation, allowing for greater rotational freedom. Its electronic influence would still be significant, and it could form key interactions with a distal part of the binding pocket.
Studies on related fluorinated aromatic compounds have shown that different substitution patterns can lead to distinct binding modes and affinities. rsc.org A systematic analysis of ortho-, meta-, and para-fluorophenyl pyrimidine derivatives is essential to fully delineate these effects and identify the optimal substitution pattern for a given biological target.
| Position | Primary Effect | Impact on Molecular Recognition |
|---|---|---|
| Ortho | Strong steric and conformational influence; moderate electronic effect. | Forces a twisted conformation which may be pre-organized for binding; can engage in direct, proximal interactions. |
| Meta | Strongest inductive electronic effect; minimal steric influence. | Modulates the electronics of the phenyl ring, affecting π-stacking and cation-π interactions. |
| Para | Significant electronic effect; negligible steric influence on conformation. | Allows for conformational flexibility while enabling potential interactions with distal regions of the binding site. |
Stereochemical Considerations and Conformational Effects in Structure-Activity Correlations
While this compound itself is an achiral molecule, stereochemical principles are paramount when considering its three-dimensional shape and interaction with a chiral biological environment like a protein binding site. The most significant factor in this regard is the conformational restriction imposed by the ortho-fluoro substituent.
In biaryl systems, such as a phenyl-pyrimidine, there is typically rotational freedom around the single bond connecting the two rings. However, the presence of a bulky substituent at the ortho position, like a fluorine atom, creates a significant energy barrier to free rotation. nih.gov This results in the molecule preferentially adopting a non-planar, twisted conformation. Computational and crystallographic analyses of similar 2-fluorobiphenyl (B19388) systems confirm this behavior. nih.govcwu.edu
The key implications for SAR are:
Conformational Pre-organization: The ortho-fluoro group effectively "locks" the molecule into a limited range of conformations. If this preferred conformation matches the geometry of the receptor's binding site, the entropic penalty upon binding is reduced, potentially leading to higher affinity. Conversely, if the enforced conformation is incompatible with the binding site, activity will be diminished.
Dihedral Angle as a Key SAR Parameter: The specific dihedral angle (the angle between the planes of the phenyl and pyrimidine rings) becomes a critical variable in the SAR. The activity of a series of analogues can be directly correlated with their calculated or experimentally determined preferred dihedral angles. For example, a study might find that a dihedral angle of 45-60° is optimal for activity, guiding further design to maintain this geometry.
Contrast with Other Isomers: A 5-(4-fluorophenyl)pyrimidin-2-ol (para-substituted) analogue would lack this significant rotational barrier and exist as a mixture of conformers in solution. Its ability to adapt its shape to fit the binding site (an "induced fit" model) would be greater, but this comes at an entropic cost. Therefore, the ortho-substituted compound's rigidity can be a significant advantage if the conformation is correct for the target.
Understanding these conformational effects is crucial for rational drug design. Techniques such as Nuclear Magnetic Resonance (NMR) and computational energy profiling can be used to determine the rotational barriers and preferred conformations of such molecules, providing essential data for building a comprehensive SAR model. nih.gov
Future Research Directions and Emerging Paradigms for 5 2 Fluorophenyl Pyrimidin 2 Ol
Development of Novel and Efficient Synthetic Methodologies for Pyrimidin-2-ol Derivatives
The synthesis of pyrimidine (B1678525) scaffolds remains a cornerstone of medicinal and materials chemistry. Future research will prioritize the development of more efficient, economical, and environmentally benign synthetic routes. One promising avenue is the use of molecular hybridization strategies to design and prepare novel pyrimidine derivatives. nih.govresearchgate.net This approach involves combining the pyrimidine core with other pharmacologically active fragments to create new molecules with potentially enhanced properties.
Another area of focus is the utilization of simple and cost-effective starting materials. For instance, methods using chalcones as synthons for the construction of the pyrimidine core through cyclization with reagents like guanidine (B92328) hydrochloride have proven effective for creating diverse libraries of substituted pyrimidines. nih.gov Similarly, the use of readily available compounds like dehydroacetic acid as a precursor for pyrimidine synthesis represents a strategy for developing accessible and scalable production methods. asianpubs.org The ongoing goal is to move beyond traditional multi-step procedures, which are often hampered by moderate yields, towards more streamlined and atom-economical processes.
Application of Advanced Spectroscopic and Diffraction Techniques for Deeper Structural Insights
A comprehensive understanding of a molecule's three-dimensional structure is fundamental to elucidating its function and reactivity. Future investigations into 5-(2-Fluorophenyl)pyrimidin-2-ol and its analogs will increasingly rely on a synergy of advanced analytical techniques.
Single-crystal X-ray diffraction stands as the definitive method for determining the precise 3D structure of crystalline compounds, providing unambiguous data on bond lengths, angles, and intermolecular interactions. mdpi.com This technique is crucial for validating computational models and understanding solid-state packing, which can influence material properties.
In concert with diffraction methods, advanced spectroscopic techniques are indispensable. A complete vibrational analysis, combining Fourier-transform infrared (FTIR) and Raman spectroscopy with theoretical calculations such as Density Functional Theory (DFT), allows for a detailed assignment of vibrational modes. sciensage.info High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, and 19F NMR) and mass spectrometry remain essential tools for confirming the expected structures of newly synthesized derivatives. mdpi.comresearchgate.net The integration of these techniques provides a powerful toolkit for the thorough characterization of pyrimidine derivatives, ensuring structural accuracy and providing deeper insights into their electronic and conformational properties.
Integration of Machine Learning and Artificial Intelligence in Pyrimidine Research and Design
One of the primary applications of ML is in the development of Quantitative Structure-Activity Relationship (QSAR) models. ijcit.com By training algorithms like Random Forest or AdaBoost on existing datasets of pyrimidine derivatives and their measured biological activities or material properties, predictive models can be built. researchgate.netijcit.com These models can then screen virtual libraries of thousands of potential compounds to identify candidates with a high probability of success. For example, ML algorithms have been used to develop predictive models for pyrimidine derivatives as corrosion inhibitors by identifying the key molecular descriptors that govern their efficiency. researchgate.net Furthermore, AI is being employed in de novo drug design, where algorithms can generate entirely new molecular structures, such as coumarin-pyrimidine co-drugs, optimized for specific pharmacokinetic profiles. rsc.org
Exploration of this compound and its Analogs in Materials Science and Photophysical Applications
While much of the focus on pyrimidine derivatives has been in medicinal chemistry, their unique electronic structures make them attractive candidates for applications in materials science. Future research will likely explore the potential of this compound and its analogs as functional organic materials. The π-deficient nature of the pyrimidine ring, when combined with electron-rich or highly conjugated substituents, can lead to molecules with interesting photophysical properties, such as strong fluorescence. acs.org
The strategic introduction of fluorine atoms, as in this compound, is a key design element. Fluorine can significantly influence a molecule's solid-state properties, including crystal packing and intermolecular interactions, which in turn can enhance photoluminescence efficiency in the crystalline state. mdpi.com Systematic studies on fluorinated organic molecules have shown that the position and number of fluorine substituents play a critical role in tuning their emissive properties. mdpi.com By modifying the substituents on the pyrimidine core, researchers can fine-tune properties like emission wavelength, quantum yield, and sensitivity to the chemical environment (solvatochromism), opening up potential applications in sensors, organic light-emitting diodes (OLEDs), and bio-imaging. acs.org
Refinement of Computational Models and Predictive Algorithms for Fluorinated Heterocycles
The unique properties of fluorine—its high electronegativity and small size—impart significant, and often complex, effects on molecular structure, reactivity, and biological activity. mdpi.com The refinement of computational models that can accurately predict the behavior of fluorinated heterocycles is a critical research frontier. researchgate.netnih.gov
Density Functional Theory (DFT) is a powerful tool for investigating the structural and electronic properties of molecules like (6-methyl-2-thiophen-2-ylpyrimidin-4-yl) N,N-dimethylcarbamate, allowing for the calculation of optimized geometries and HOMO-LUMO energy gaps. sciensage.info However, accurately modeling the subtle non-covalent interactions introduced by fluorine requires the development and application of more sophisticated theoretical models. For instance, specialized models that account for effects like the fluorine gauche effect are being developed to better predict the conformation of fluorinated heterocycles like piperidines. acs.org
These refined computational methods are essential for generating accurate molecular descriptors (e.g., electrophilicity, molecular volume) that can be fed into higher-level predictive algorithms, including the ML models used for QSAR and materials design. researchgate.net As these predictive tools become more robust and reliable, they will enable a more targeted and efficient in silico design process for new fluorinated pyrimidines with tailored properties. acs.orgwiley.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(2-Fluorophenyl)pyrimidin-2-ol, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as Suzuki-Miyaura coupling for aryl-fluorophenyl bond formation, followed by hydroxylation. For example, a precursor compound like 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol can be synthesized using iodinated intermediates under palladium catalysis . Reaction optimization includes adjusting catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), solvent polarity (e.g., DMF/H₂O mixtures), and temperature (80–100°C). Post-synthesis purification via silica-gel chromatography (e.g., EtOAc/n-pentane gradients) is critical to isolate the product with >95% purity .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Key techniques include:
- NMR : ¹⁹F NMR identifies fluorine environments (δ ~ -110 to -120 ppm for aryl-F), while ¹H NMR resolves pyrimidine ring protons (δ 6.5–8.5 ppm).
- X-ray crystallography : Resolves structural ambiguities (e.g., bond angles, torsion angles) by comparing experimental data with computational models. Monoclinic crystal systems (space group P2₁/n) with unit cell parameters (e.g., a = 9.98 Å, b = 15.88 Å) are typical for related fluorophenylpyrimidines .
- MS (ESI+) : Confirms molecular weight (e.g., m/z 231.08 [M+H]⁺).
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA/DOT HAZMAT guidelines for fluorinated aromatic compounds:
- Use fume hoods and PPE (nitrile gloves, safety goggles).
- Store in amber glass vials at 4°C to prevent photodegradation.
- Neutralize waste with 10% NaHCO₃ before disposal .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions (e.g., DFT) and experimental spectral data for this compound?
- Methodological Answer : Discrepancies in vibrational spectra (IR/Raman) or NMR shifts often arise from solvent effects or crystal packing. Validate computational models by:
- Performing solvent-correction in DFT calculations (e.g., PCM model for DMSO).
- Comparing experimental X-ray bond lengths (e.g., C-F = 1.34 Å) with theoretical values .
- Using solid-state NMR to account for crystallographic influences on chemical shifts .
Q. What strategies mitigate competing side reactions (e.g., dehalogenation or hydroxylation) during fluorophenylpyrimidine synthesis?
- Methodological Answer :
- Protecting groups : Temporarily mask the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers to prevent unintended oxidation .
- Catalyst tuning : Use Pd(OAc)₂ with electron-rich ligands (e.g., SPhos) to suppress β-hydride elimination in cross-coupling steps .
- Reaction monitoring : Employ in-situ FTIR to detect intermediates and adjust stoichiometry dynamically.
Q. How does the 2-fluorophenyl substituent influence the compound’s electronic properties and reactivity compared to non-fluorinated analogs?
- Methodological Answer : The electron-withdrawing fluorine atom:
- Reduces π-electron density in the pyrimidine ring (confirmed by Hammett σₚ values ~0.78), enhancing electrophilic substitution at the 4-position.
- Stabilizes intermediates in SNAr reactions (e.g., with morpholine derivatives) via resonance effects .
- Modifies redox potentials, as shown by cyclic voltammetry (ΔE₁/₂ = +0.3 V vs. non-fluorinated analogs) .
Q. What experimental approaches are recommended to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 40°C for 48 hours, followed by HPLC-UV analysis (λ = 254 nm) to quantify degradation products.
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for fluorinated pyrimidines) .
- Light exposure tests : Use a xenon lamp (1.2 W/m²) to simulate UV degradation and monitor via LC-MS .
Q. How can researchers design derivatives of this compound to enhance biological activity while maintaining solubility?
- Methodological Answer :
- Bioisosteric replacement : Substitute the hydroxyl group with a sulfonamide (-SO₂NH₂) to improve membrane permeability .
- Prodrug strategies : Convert the hydroxyl to a phosphate ester for increased aqueous solubility, with enzymatic cleavage in vivo .
- SAR studies : Systematically vary substituents at the 4- and 5-positions and assay against target enzymes (e.g., kinase inhibition assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
